1-(4-Fluoro-3-methylbenzyl)cyclopropan-1-amine hydrochloride
Description
1-(4-Fluoro-3-methylbenzyl)cyclopropan-1-amine hydrochloride (CAS: 2230807-47-1) is a cyclopropane-containing amine derivative with a 4-fluoro-3-methylbenzyl substituent. The compound features a cyclopropane ring fused to an amine group, which is further substituted with a benzyl group bearing fluorine and methyl moieties at the 4- and 3-positions of the aromatic ring, respectively. This structural motif is common in pharmaceutical intermediates and bioactive molecules, where the cyclopropane ring enhances rigidity and metabolic stability, while fluorine substitution modulates electronic properties and lipophilicity .
The compound is typically synthesized via nucleophilic substitution or reductive amination routes, with the hydrochloride salt improving solubility for synthetic applications. It is cataloged as a building block in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors or enzymes due to its amine functionality and aromatic interactions .
Properties
IUPAC Name |
1-[(4-fluoro-3-methylphenyl)methyl]cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c1-8-6-9(2-3-10(8)12)7-11(13)4-5-11;/h2-3,6H,4-5,7,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDYQNVUSJKQEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC2(CC2)N)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-3-methylbenzyl)cyclopropan-1-amine hydrochloride typically involves the following steps:
Formation of the Benzyl Halide: The starting material, 4-fluoro-3-methylbenzyl alcohol, is converted to the corresponding benzyl halide using a halogenating agent such as thionyl chloride or phosphorus tribromide.
Cyclopropanation: The benzyl halide undergoes a cyclopropanation reaction with cyclopropanamine in the presence of a base like sodium hydride or potassium tert-butoxide.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluoro-3-methylbenzyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The benzyl group can be reduced to a cyclopropylmethylamine derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar aprotic solvents.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Cyclopropylmethylamine derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
| Step | Description |
|---|---|
| Step 1 | Convert benzyl alcohol to benzyl halide using thionyl chloride |
| Step 2 | Cyclopropanation reaction with cyclopropanamine |
| Step 3 | Formation of hydrochloride salt |
Medicinal Chemistry
1-(4-Fluoro-3-methylbenzyl)cyclopropan-1-amine hydrochloride serves as a versatile building block for synthesizing various pharmaceutical compounds, particularly those aimed at treating central nervous system disorders. Its structural features allow it to mimic natural substrates, facilitating interactions with biological targets.
Case Study: CNS Disorders
Research indicates that derivatives of cyclopropanamines exhibit potential therapeutic effects against neurodegenerative diseases due to their ability to modulate neurotransmitter systems.
Organic Synthesis
The compound acts as an important intermediate in the synthesis of complex organic molecules, including agrochemicals and materials science applications. Its unique reactivity profile allows for diverse synthetic pathways.
Example Applications:
- Synthesis of novel agrochemicals with enhanced efficacy.
- Development of advanced materials through polymerization reactions involving cyclopropane moieties.
Biological Studies
The compound is utilized in biological research to investigate the effects of cyclopropanamine derivatives on various enzymes and receptors. Its interactions can provide insights into enzyme kinetics and receptor binding affinities.
Case Study: Enzyme Interaction
Studies have demonstrated that certain derivatives can inhibit specific enzymes involved in metabolic pathways, offering potential for drug development targeting metabolic disorders.
Table 3: Comparison with Related Compounds
| Compound | Unique Features |
|---|---|
| 1-(4-Methylbenzyl)cyclopropan-1-amine HCl | Lacks fluorine; different electronic properties |
| 1-(4-Fluorobenzyl)cyclopropan-1-amine HCl | Fluorine at different position; altered reactivity |
| 1-(3-Fluoro-4-methoxybenzyl)cyclopropan-1-am HCl | Contains methoxy group; affects solubility and binding |
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-3-methylbenzyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropanamine moiety can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, contributing to its overall efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
Substituent Effects on Bioactivity
- Fluorine vs. Chlorine/Trifluoromethyl : Fluorine’s small size and high electronegativity optimize interactions with hydrophobic pockets in enzymes, whereas bulkier groups like trifluoromethyl (CF₃) enhance binding affinity but may reduce solubility .
- Positional Isomerism : The 4-fluoro-3-methyl substitution in the target compound balances lipophilicity and steric effects compared to 3-fluoro-4-methyl analogs, which exhibit altered electronic profiles .
Biological Activity
1-(4-Fluoro-3-methylbenzyl)cyclopropan-1-amine hydrochloride is a chemical compound with significant potential in medicinal chemistry, particularly in the context of central nervous system (CNS) disorders. This article delves into its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound has the molecular formula C11H15ClFN and a molecular weight of 215.69 g/mol. Its structure features a cyclopropanamine core with a fluorinated and methylated benzyl substituent, which enhances its lipophilicity and metabolic stability.
| Property | Value |
|---|---|
| Molecular Formula | C11H15ClFN |
| Molecular Weight | 215.69 g/mol |
| CAS Number | 2230807-47-1 |
| IUPAC Name | 1-[(4-fluoro-3-methylphenyl)methyl]cyclopropan-1-amine; hydrochloride |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly receptors and enzymes involved in neurotransmission. The cyclopropanamine moiety can mimic natural substrates, allowing it to bind effectively to active sites and modulate biological responses.
Potential Targets:
- Serotonin Receptors: The compound may influence serotonergic signaling pathways, which are crucial in mood regulation.
- Dopamine Receptors: Given its structural similarities to other psychoactive compounds, it might also interact with dopamine receptors, impacting conditions like schizophrenia and Parkinson's disease.
Pharmacological Studies
Recent studies have highlighted the pharmacological potential of this compound in various biological assays:
- Neuropharmacology: Research indicates that derivatives of cyclopropanamines exhibit significant activity against CNS disorders. For instance, compounds similar to 1-(4-Fluoro-3-methylbenzyl)cyclopropan-1-amine have shown promise in modulating neurotransmitter levels, potentially alleviating symptoms of depression and anxiety .
- Antitumor Activity: Some studies suggest that cyclopropanamine derivatives may possess antitumor properties by inhibiting specific cancer cell lines. The structural modifications present in 1-(4-Fluoro-3-methylbenzyl)cyclopropan-1-amine could enhance its efficacy against malignant cells .
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes related to metabolic pathways, which can be beneficial in treating metabolic disorders such as type 2 diabetes .
Case Study 1: CNS Disorders
A study investigating the effects of cyclopropanamine derivatives on serotonin receptor modulation demonstrated that compounds with similar structures to 1-(4-Fluoro-3-methylbenzyl)cyclopropan-1-amine showed increased binding affinity to serotonin receptors, suggesting potential antidepressant effects.
Case Study 2: Antitumor Efficacy
In vitro assays conducted on various cancer cell lines revealed that certain derivatives exhibited significant cytotoxicity, indicating that modifications to the cyclopropanamine framework can lead to enhanced antitumor activity.
Q & A
Q. What are the common synthetic routes for preparing 1-(4-fluoro-3-methylbenzyl)cyclopropan-1-amine hydrochloride, and how can intermediates be characterized?
- Methodological Answer : Synthesis typically involves three key steps:
Cyclopropane Ring Formation : Introduce the cyclopropyl group via [3+2] cycloaddition or nucleophilic substitution using precursors like 4-fluoro-3-methylbenzyl halides.
Amine Functionalization : React the cyclopropane intermediate with ammonia or protected amines (e.g., Boc-amine) under reductive amination or SN2 conditions.
Salt Formation : Treat the free amine with HCl in a polar solvent (e.g., ethanol) to yield the hydrochloride salt.
- Characterization : Use NMR (¹H/¹³C) to confirm cyclopropane ring integrity and substitution patterns. Mass spectrometry (MS) and HPLC validate molecular weight and purity. Reference analogous protocols for cyclopropylamine derivatives .
Q. How can researchers verify the structural integrity and purity of this compound in early-stage studies?
- Methodological Answer :
- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and bonding (applicable if single crystals are obtainable).
- Thermogravimetric Analysis (TGA) : Assess thermal stability and hydrate/solvate content.
- Elemental Analysis : Quantify C, H, N, and Cl to validate stoichiometry.
- Reference Standards : Compare spectroscopic data (e.g., IR, UV-Vis) with structurally related compounds like 1-cyclopropyl-2-methylpropan-1-amine hydrochloride .
Advanced Research Questions
Q. What strategies optimize the yield and scalability of the synthesis while minimizing by-products?
- Methodological Answer :
- Continuous Flow Reactors : Improve reaction control and scalability for cyclopropane formation, as demonstrated in cyclopropylpropan-1-amine syntheses .
- AI-Driven Retrosynthesis Tools : Leverage predictive models (e.g., PubChem’s template-based algorithms) to identify optimal reagents and reaction conditions .
- By-Product Analysis : Use LC-MS/MS to detect impurities; adjust pH or solvent polarity during salt formation to suppress side reactions.
Q. How does the cyclopropyl group influence the compound’s biological activity, and what mechanistic studies are recommended?
- Methodological Answer :
- Molecular Docking : Simulate interactions with target proteins (e.g., enzymes or receptors) to evaluate the cyclopropane’s role in binding affinity and rigidity .
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified substituents (e.g., replacing fluorine with other halogens) and compare bioactivity.
- Kinetic Studies : Measure binding kinetics (e.g., SPR or ITC) to assess how the cyclopropylamine scaffold affects thermodynamic parameters.
Q. How should researchers address discrepancies in solubility or stability data across experimental setups?
- Methodological Answer :
- Solvent Screening : Test solubility in buffered aqueous solutions (pH 1–7.4) and organic solvents (DMSO, ethanol) using nephelometry.
- Forced Degradation Studies : Expose the compound to heat, light, and humidity; analyze degradation products via HPLC-DAD-ELSD .
- Cross-Validation : Compare results with structurally similar compounds (e.g., 4-chloro-3-methylbenzene-1,2-diamine hydrochloride) to identify trends in stability .
Data Contradiction Resolution
Q. If conflicting bioactivity data arise between in vitro and in vivo models, what experimental controls are critical?
- Methodological Answer :
- Metabolic Stability Assays : Use liver microsomes or hepatocytes to assess if the hydrochloride salt undergoes rapid hydrolysis in vivo.
- Plasma Protein Binding (PPB) : Measure binding percentages to explain bioavailability differences.
- Dose-Response Calibration : Ensure consistent molar concentrations across models, accounting for salt-to-freebase conversion.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
